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molecular formula C7H5BrF3NO B598188 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol CAS No. 1204234-60-5

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Cat. No. B598188
M. Wt: 256.022
InChI Key: UOIHFOKNQVWFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181272B2

Procedure details

To a cooled (0° C.) solution of 5-bromo-pyridine-3-carbaldehyde (2.0 g, 10.8 mmol) in THF (25 mL) are added trimethyl-trifluoromethyl-silane (2.8 mL, 18.8 mmol) and TBAF in THF solution (1.0 M; 10.8 mL, 10.8 mmol). The mixture is warmed to room temperature for 3 hrs. The solvent is evaporated to give the crude product. Purification by flash column chromatography affords 1.9 g of 1-(5-bromo-pyridin-3-yl)-2,2,2-trifluoro-ethanol.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[O:9])[CH:5]=[N:6][CH:7]=1.C[Si](C)(C)[C:12]([F:15])([F:14])[F:13].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]([OH:9])[C:12]([F:15])([F:14])[F:13])[CH:5]=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
10.8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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